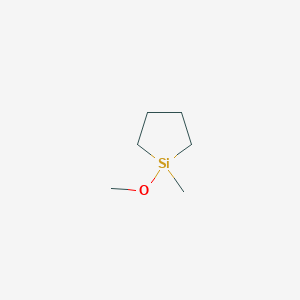

1-Methoxy-1-methylsilolane

Description

Contextualization within Silolane Derivatives and Organosilicon Heterocycles

1-Methoxy-1-methylsilolane is a member of the silolane family, which are five-membered saturated rings containing one silicon atom. These are also known as silacyclopentanes. The core structure of 1-Methoxy-1-methylsilolane consists of this five-membered ring with a methyl group and a methoxy (B1213986) group attached to the silicon atom. The incorporation of silicon into a carbocyclic framework can significantly alter the molecule's physical and chemical properties compared to its all-carbon analogue, cyclopentane. nih.gov The silicon atom, being larger and more electropositive than carbon, influences the ring's conformation and reactivity. nih.gov

Organosilicon heterocycles, such as silolanes, are of interest due to their unique stereoelectronic properties and their potential as building blocks in organic synthesis and materials science. researchgate.net The presence of a methoxy group directly attached to the silicon atom in 1-Methoxy-1-methylsilolane introduces a reactive site. The silicon-oxygen bond is susceptible to cleavage, allowing for further functionalization of the molecule. This reactivity is a key feature of alkoxy-substituted silanes in general.

Academic Significance and Research Gaps concerning 1-Methoxy-1-methylsilolane

While the broader class of silolanes has been the subject of considerable study, specific and detailed research on 1-Methoxy-1-methylsilolane is notably limited in publicly accessible scientific literature. Its academic significance, therefore, lies more in its position as a representative of methoxy-substituted silolanes and the potential it holds for synthetic applications, rather than a wealth of documented research.

Overview of Current Research Landscape in Methoxy-Substituted Silolanes

The current research landscape for methoxy-substituted silanes is broader and provides a context for understanding the potential of 1-Methoxy-1-methylsilolane. Research in this area often focuses on the synthesis of these compounds and their subsequent reactions. For instance, a common synthetic approach involves the reaction of a dihaloalkane with a dihalosilane in the presence of a reducing agent like magnesium. google.com A plausible, though not explicitly documented, synthesis for 1-Methoxy-1-methylsilolane could involve the reaction of 1,4-dibromobutane (B41627) with methoxy(methyl)dichlorosilane in the presence of magnesium.

Alkoxy-substituted silanes are recognized as versatile intermediates. The methoxy group can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the silicon center. This reactivity is fundamental to their use in organic synthesis. For example, related alkoxy-substituted silacyclobutanes have been shown to react with amino alcohols. researchgate.net Furthermore, research into other organosilicon heterocycles with alkoxy substituents highlights their use in the formation of silicon-containing polymers and as precursors to other complex molecules. google.com The study of their reaction mechanisms, including transannular interactions in mass spectrometry, provides insights into the fundamental chemistry of these ring systems. acs.org

Below is an illustrative table of related methoxy-substituted organosilicon compounds and their documented applications or areas of study, which helps to frame the potential relevance of 1-Methoxy-1-methylsilolane.

| Compound Name | CAS Number | Key Research Area/Application |

| (1-Methoxy-1-methylethyl)benzene | 935-67-1 | Studied for its chemical properties, including reactivity with oxidizing agents. mdpi.comnih.gov |

| 1-Methoxy-1,3-cyclohexadiene | 2161-90-2 | Used in Diels-Alder reactions for the synthesis of complex organic molecules. |

| 2,2-Dimethoxy-1-aza-2-silacyclopentane | - | Investigated in the context of cyclic azasilanes, though its synthesis proved challenging. gelest.com |

Structure

3D Structure

Properties

CAS No. |

90464-98-5 |

|---|---|

Molecular Formula |

C6H14OSi |

Molecular Weight |

130.26 g/mol |

IUPAC Name |

1-methoxy-1-methylsilolane |

InChI |

InChI=1S/C6H14OSi/c1-7-8(2)5-3-4-6-8/h3-6H2,1-2H3 |

InChI Key |

ILFXTFRAOMARNH-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si]1(CCCC1)C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1 Methoxy 1 Methylsilolane

General Reactivity Modes of the Silolane Core

The reactivity of the 1-methoxy-1-methylsilolane is largely governed by the properties of the silicon atom within the five-membered ring. The inherent polarity of the silicon-carbon and silicon-oxygen bonds, coupled with the ability of silicon to expand its coordination sphere, opens up several reaction pathways.

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution at the silicon center is a fundamental reaction for organosilanes. In the case of 1-methoxy-1-methylsilolane, the methoxy (B1213986) group serves as a viable leaving group, susceptible to displacement by a variety of nucleophiles. This reaction generally proceeds through a bimolecular nucleophilic substitution mechanism (S_N2@Si). Unlike the analogous reaction at a carbon center (S_N2@C), which involves a five-coordinate transition state, the S_N2@Si reaction often proceeds through a stable or transient pentacoordinate intermediate.

The reaction is initiated by the attack of a nucleophile on the silicon atom, leading to the formation of a trigonal bipyramidal intermediate. The incoming nucleophile and the leaving group occupy the axial positions. Subsequent departure of the methoxy group yields the substituted silolane. The stereochemical outcome of this reaction can be either retention or inversion of configuration at the silicon center, depending on the nature of the nucleophile, the leaving group, and the reaction conditions. For instance, reaction with organolithium or Grignard reagents would lead to the formation of a new carbon-silicon bond, while reaction with water or alcohols would result in the formation of a silanol (B1196071) or a different alkoxysilane, respectively.

Table 1: Examples of Nucleophilic Substitution at Silicon

| Substrate | Nucleophile | Product | Comments |

|---|---|---|---|

| R₃Si-Cl | R'OH / Base | R₃Si-OR' | Formation of silyl (B83357) ethers. The base neutralizes the HCl byproduct. |

| R₃Si-Cl | H₂O | R₃Si-OH | Formation of silanols. Can lead to disiloxane (B77578) formation through self-condensation. |

| R₃Si-OTf | R'₂CuLi | R₃Si-R' | Cross-coupling reaction to form a new Si-C bond. |

| R₃Si-H | R'OH / Catalyst | R₃Si-OR' | Dehydrogenative coupling. |

This table presents generalized examples of nucleophilic substitution at a silicon center to illustrate the reaction type.

Oxidation and Reduction Pathways of Silolane Systems

The silicon atom in 1-methoxy-1-methylsilolane is in the +4 oxidation state. Therefore, it is not susceptible to further oxidation at the silicon center itself without bond cleavage. However, the term "oxidation" in the context of organosilanes often refers to the conversion of a silicon-hydride (Si-H) bond to a silicon-oxygen (Si-O) bond, or the cleavage of Si-C bonds to form C-O bonds. While 1-methoxy-1-methylsilolane does not possess a Si-H bond for direct oxidation to a silanol, related silolane systems formed from C-H activation can undergo oxidative cleavage. For instance, silolane intermediates can be oxidized to afford diols, a transformation that highlights the synthetic utility of the silolane motif. Catalytic systems employing iridium, ruthenium, or manganese complexes have been developed for the efficient oxidation of organosilanes to silanols.

Conversely, "reduction" in organosilane chemistry typically refers to the ability of silicon hydrides (compounds containing Si-H bonds) to act as reducing agents for various organic functional groups. The Si-H bond is weakly hydridic, allowing for the selective reduction of aldehydes, ketones, imines, and other functional groups. While 1-methoxy-1-methylsilolane itself is not a reducing agent due to the absence of a Si-H bond, its synthesis may involve the use of a hydrosilane precursor. The reduction of the silolane ring itself is not a common transformation under standard conditions. However, under forcing conditions or with specific reagents, cleavage of the Si-C bonds could be considered a reductive process. For example, iron-catalyzed reductions of nitroarenes to anilines have been achieved using organosilanes as the reducing agent.

Table 2: Catalytic Oxidation of Organosilanes to Silanols

| Organosilane | Catalyst | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|

| Triethylsilane | [IrCl(C₈H₁₂)]₂ | H₂O | 98 | |

| Diphenylsilane | [RuCl₂(p-cymene)]₂ | H₂O | 95 | |

| Tri-n-propylsilane | Mn(ClO₄)₂·6H₂O | H₂O₂ | 95 | |

| Triethylsilane | 2,2,2-Trifluoroacetophenone | H₂O₂ | >99 |

This table illustrates various catalytic systems for the oxidation of organosilanes, a reaction analogous to the potential transformation of related silolane derivatives.

C-H Bond Functionalization and Activation in Silolanes

The direct functionalization of otherwise inert C-H bonds is a powerful tool in modern organic synthesis. In the context of silolanes, this approach allows for the introduction of new functional groups onto the carbon framework of the ring.

Catalytic C-H Silylation of Silacycloalkanes

The catalytic silylation of C-H bonds is a method to form carbon-silicon bonds directly. For silacycloalkanes like 1-methoxy-1-methylsilolane, intramolecular C-H activation can lead to the formation of bicyclic or spirocyclic systems. Transition metal catalysts, particularly those based on rhodium and iridium, have been shown to be effective for this transformation. The reaction typically proceeds via oxidative addition of the catalyst into a C-H bond, followed by reductive elimination to form the C-Si bond. The regioselectivity of this reaction is often directed by the proximity of the C-H bond to the silicon center, favoring the formation of five- or six-membered rings. While direct examples involving 1-methoxy-1-methylsilolane are not prevalent in the literature, the principles established for other silacycloalkanes are applicable.

Deprotonative C-H Silylation Methodologies Applicable to Heteroarenes

Deprotonative C-H silylation is a strategy for the silylation of acidic C-H bonds, commonly found in heteroarenes. This method typically involves a strong base to deprotonate the substrate, generating a carbanion that then reacts with a silicon electrophile. Alternatively, a combination of a fluoride (B91410) source and a silylating agent like trifluoromethyltrimethylsilane can mediate the silylation. In such a reaction, 1-methoxy-1-methylsilolane could theoretically act as the silicon electrophile, reacting with the in situ generated nucleophilic heteroarene. The success of this approach would depend on the reactivity of the Si-OMe bond towards the organonucleophile compared to other potential side reactions. This methodology is particularly valuable for its ability to tolerate a wide range of functional groups.

C-Si Bond Activation and Functionalization

The cleavage and functionalization of the relatively inert C-Si bond in silacycloalkanes opens up unique synthetic possibilities, such as ring-opening, ring-expansion, and the synthesis of more complex silicon-containing architectures. Transition metal catalysts, especially those of palladium and nickel, have been instrumental in developing methods for C-Si bond activation.

In the case of 1-methoxy-1-methylsilolane, the activation of a C-Si bond within the five-membered ring could be achieved through oxidative addition of a low-valent metal center. This process is often facilitated in strained ring systems, although methods for activating unstrained C-Si bonds are also being developed. Once the C-Si bond is cleaved and a metallacycle is formed, a variety of subsequent transformations can occur, including insertion of alkenes or alkynes, or cross-coupling with organohalides. These reactions provide a pathway to convert a simple silolane into a more complex acyclic or larger cyclic organosilicon compound.

Mechanistic Elucidation of Reactions Involving 1-Methoxy-1-methylsilolane

The elucidation of reaction mechanisms relies heavily on the characterization of transient species. Spectroscopic techniques are indispensable for this purpose. While detailed reports specifically on 1-methoxy-1-methylsilolane's intermediates are specialized, the principles of analysis are well-established. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be primary tools for analyzing reaction aliquots to identify and quantify intermediates and products formed during a reaction.

Kinetic studies are fundamental to understanding reaction mechanisms, determining the factors that influence reaction speed, and optimizing conditions. Such studies involve monitoring the concentration of reactants and products over time to determine the reaction rate law. Key parameters investigated include the influence of temperature, pressure, and the concentration of reactants and catalysts.

The choice of catalyst and the design of its associated ligands are paramount for controlling the reactivity and selectivity of chemical transformations. Catalysts function by lowering the activation energy of a reaction, thereby increasing its rate, often by millions of times. In reactions involving 1-methoxy-1-methylsilolane and related compounds, transition metals like palladium are frequently employed.

The ligands bound to the metal center play a crucial role. Bulky, electron-rich phosphine (B1218219) ligands, such as those used in Buchwald precatalysts, are known to enhance the efficiency of palladium-catalyzed cross-coupling reactions. The specific structure of the ligand directly impacts catalyst performance. In the palladium-catalyzed sila-spirocyclization of silolanes, the reaction outcome was systematically optimized by screening different catalysts, ligands, and additives. The data showed that a combination of a palladium precatalyst with a specific diphosphine ligand, in the presence of certain additives, was crucial for achieving a high yield.

| Entry | Catalyst | Ligand | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | [Pd(cinnamyl)Cl]₂ | dcppb | None | 75 |

| 2 | [Pd(cinnamyl)Cl]₂ | dcppb | NaOtBu | 80 |

| 3 | [Pd(cinnamyl)Cl]₂ | dcppb | CuTc | 85 |

| 4 | [Pd(cinnamyl)Cl]₂ | dcppb | CuTc, NaOAc | 92 |

| 5 | [Pd(allyl)Cl]₂ | dcppb | CuTc, NaOAc | 0 |

| 6 | Pd(PtBu₃)₂ | - | CuTc, NaOAc | 66 |

Ligand design can impart remarkable control over selectivity. For example, new ligand designs based on London dispersion interactions have led to catalysts that exhibit not only outstanding selectivity but also faster reaction rates and broader substrate scopes. By subtly modifying ligand structure—such as changing a substituent on a phosphorus atom—it is possible to completely switch the regioselectivity of a reaction, leading to either linear or branched products. Furthermore, the activation of the precatalyst to the catalytically active Pd(0) species is a critical step, and modern catalyst systems are designed for fast activation under mild conditions. The strategic use of additives can also serve as a switch to control selectivity, for instance by reversibly inhibiting the catalyst to prevent unwanted side reactions or isomerization of the desired product.

Polymerization Studies Involving 1 Methoxy 1 Methylsilolane

Ring-Opening Polymerization (ROP) of Silolane Rings

The primary mechanism for the polymerization of cyclic monomers like 1-methoxy-1-methylsilolane is ring-opening polymerization (ROP). This process is driven by the relief of ring strain, leading to the formation of linear polymer chains. The polymerization can be initiated through various mechanisms, including anionic, cationic, and organocatalytic routes.

Anionic Ring-Opening Polymerization (AROP) Mechanisms and Initiators

Anionic ring-opening polymerization is a well-established method for the polymerization of cyclic siloxanes and is expected to be applicable to 1-methoxy-1-methylsilolane. The mechanism involves a nucleophilic attack on the silicon atom of the silolane ring, leading to the cleavage of a silicon-carbon or silicon-oxygen bond.

Mechanism: The polymerization is initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium), an alkoxide, or an amide. The nucleophile attacks the electrophilic silicon atom in the 1-methoxy-1-methylsilolane monomer. This attack results in the opening of the five-membered ring and the formation of a propagating anionic center, typically a silanolate. This anionic chain end then proceeds to attack another monomer molecule, propagating the polymer chain. This process continues until the monomer is consumed or a terminating agent is introduced. The living nature of many anionic polymerizations allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Initiators: A variety of nucleophilic initiators can be employed for the AROP of cyclic silicon-containing monomers. The choice of initiator can influence the polymerization rate and the properties of the resulting polymer.

| Initiator Type | Examples |

| Organolithium Compounds | n-Butyllithium, sec-Butyllithium |

| Alkoxides | Potassium methoxide (B1231860), Sodium ethoxide |

| Amides | Potassium amide, Sodium amide |

| Silanolates | Potassium trimethylsilanolate |

This table illustrates potential initiators for the anionic ring-opening polymerization of 1-methoxy-1-methylsilolane based on their effectiveness with other cyclic organosilicon monomers.

Cationic Ring-Opening Polymerization (CROP) Mechanisms and Initiators

Cationic ring-opening polymerization offers an alternative route to polysilolanes. This method is initiated by electrophilic species that can activate the monomer towards nucleophilic attack by another monomer molecule.

Mechanism: The CROP of 1-methoxy-1-methylsilolane would likely be initiated by a strong protic acid or a Lewis acid. The initiator would protonate or coordinate to the oxygen atom of the methoxy (B1213986) group or an oxygen atom within the ring (if it were a siloxane), making the silicon atom more electrophilic. A monomer molecule would then act as a nucleophile, attacking the activated silicon center and opening the ring. This process generates a new cationic center at the propagating chain end, which can then react with another monomer, continuing the polymerization. Termination can occur through various mechanisms, including reaction with impurities or counter-ions.

Initiators: Strong acids and Lewis acids are common initiators for the CROP of cyclic ethers and siloxanes.

| Initiator Type | Examples |

| Protic Acids | Trifluoromethanesulfonic acid (TfOH), Sulfuric acid |

| Lewis Acids | Boron trifluoride (BF3), Tin(IV) chloride (SnCl4) |

| Carbenium Ion Salts | Trityl salts (e.g., Trityl tetrafluoroborate) |

This table presents potential initiators for the cationic ring-opening polymerization of 1-methoxy-1-methylsilolane based on their use in the polymerization of other cyclic monomers.

Organocatalytic Approaches to Ring-Opening Polymerization

In recent years, organocatalysis has emerged as a powerful tool for controlled polymerization reactions. These catalysts are often metal-free and can offer excellent control over the polymerization process under mild conditions.

Mechanism: For the ROP of 1-methoxy-1-methylsilolane, an organocatalyst could function through several mechanisms. For instance, a strong organic base, such as a guanidine (B92328) or a phosphazene, could activate an initiator (e.g., an alcohol or water) by deprotonation. The resulting nucleophile would then initiate the polymerization in a manner similar to AROP. Alternatively, a bifunctional catalyst containing both a Lewis basic and a Lewis acidic site could simultaneously activate the monomer and the propagating chain end, facilitating a controlled ring-opening.

Catalysts and Initiators: A range of organocatalysts have been successfully employed for the ROP of cyclic esters and siloxanes.

| Catalyst/Initiator System | Description |

| Strong Organic Bases (e.g., TBD, DBU) with an alcohol initiator | The base activates the alcohol for nucleophilic attack. |

| Thiourea-based catalysts with a co-catalyst | Bifunctional activation of the monomer and initiator. |

| Phosphazene bases (e.g., P4-t-Bu) | Highly efficient for the ROP of various cyclic monomers. |

This table showcases potential organocatalytic systems for the ring-opening polymerization of 1-methoxy-1-methylsilolane, drawing from successful applications with other cyclic monomers.

Radical Ring-Opening Polymerization Considerations for Cyclic Organosilicon Monomers

Radical ring-opening polymerization (rROP) is a less common but viable method for certain cyclic monomers, particularly those containing a double bond or a weak bond that can undergo homolytic cleavage. For a saturated ring like 1-methoxy-1-methylsilolane, conventional radical initiation is unlikely to induce ring-opening directly. However, the introduction of specific functionalities onto the silolane ring could make it amenable to rROP. For instance, the presence of an exocyclic double bond could facilitate a radical addition followed by ring-opening. While there is no direct evidence for the rROP of 1-methoxy-1-methylsilolane, the principles of rROP suggest that structural modification of the monomer would be a prerequisite.

Copolymerization Strategies with 1-Methoxy-1-methylsilolane Monomer Units

Copolymerization offers a powerful strategy to tailor the properties of the resulting polymers. 1-Methoxy-1-methylsilolane could potentially be copolymerized with a variety of other monomers, both cyclic and vinylic, to create materials with a wide range of properties.

Statistical Copolymerization: If the reactivity ratios of 1-methoxy-1-methylsilolane and a co-monomer are similar, a statistical copolymer can be formed. This would involve the random incorporation of both monomer units into the polymer chain. For example, copolymerization with other substituted silolanes or cyclosiloxanes could yield polysiloxane-based materials with tunable properties.

Block Copolymerization: The living nature of anionic and some organocatalytic ROP methods would allow for the synthesis of well-defined block copolymers. This could be achieved by the sequential addition of monomers. For instance, after the polymerization of 1-methoxy-1-methylsilolane, a second monomer such as a lactone or another cyclic siloxane could be introduced to grow a second block, resulting in a diblock copolymer.

Control over Polymer Architecture and Molecular Weight in Silolane-Derived Polymers

Control over the molecular weight and architecture of polymers is crucial for tailoring their final properties. In the context of the polymerization of 1-methoxy-1-methylsilolane, several strategies can be envisioned to achieve this control.

Molecular Weight Control: In living polymerization systems, such as well-controlled anionic or organocatalytic ROP, the number-average molecular weight (Mn) of the resulting polymer can be controlled by the molar ratio of the monomer to the initiator ([M]/[I]). A higher ratio will result in a higher molecular weight polymer.

Control of Polymer Architecture: The architecture of the resulting polysilolane can be manipulated through the choice of initiator and polymerization conditions.

Linear Polymers: Monofunctional initiators will lead to the formation of linear polymer chains.

Star-shaped Polymers: The use of multifunctional initiators would allow for the simultaneous growth of multiple polymer chains from a central core, resulting in a star-shaped architecture.

Graft Copolymers: The synthesis of a polysilolane backbone with reactive side groups would enable the grafting of other polymer chains, leading to graft copolymers.

The following table summarizes the expected influence of various parameters on the polymerization of 1-methoxy-1-methylsilolane, based on general principles of ROP.

| Parameter | Expected Effect |

| Monomer/Initiator Ratio | Controls molecular weight in living polymerizations. |

| Initiator Type | Determines the polymerization mechanism (anionic, cationic, etc.) and can influence stereochemistry. |

| Solvent Polarity | Affects the rate and control of ionic polymerizations. |

| Temperature | Influences polymerization rate and can affect side reactions. |

| Presence of a Chain Transfer Agent | Can be used to control and lower the molecular weight. |

This table provides a general guide to controlling the polymerization of 1-methoxy-1-methylsilolane based on established principles of ring-opening polymerization.

Computational and Theoretical Research on 1 Methoxy 1 Methylsilolane

Electronic Structure and Bonding Analysis

The electronic nature of the silolane ring and the influence of its substituents are fundamental to understanding its chemical behavior. Quantum chemical calculations and Density Functional Theory (DFT) are powerful methods to probe these characteristics.

Quantum Chemical Calculations of Silolane Systems

Quantum chemical calculations offer a foundational approach to understanding the behavior of electrons and nuclei within a molecule. These calculations, which solve the Schrödinger equation for molecular systems, provide detailed information about wave functions and energy levels. For silolane systems, these methods are crucial for determining the geometric and electronic structures.

A primary goal of quantum chemistry is to accurately predict the properties of molecular systems, with the computational time often increasing with the size of the molecule. Methods are broadly categorized into ab initio and semi-empirical. Ab initio methods, like the Hartree-Fock (HF) method, are derived directly from theoretical principles without experimental data. However, HF often overestimates energy barriers due to the neglect of electron correlation. More advanced and computationally intensive post-HF methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster methods (CCSD, CCSD(T)), provide higher accuracy.

Recent advancements have seen the development of machine learning models to accelerate quantum chemistry calculations, making it possible to study larger and more complex molecules, including organosilicon compounds, with greater efficiency.

Density Functional Theory (DFT) Studies on Silolane Ring Systems and Their Derivatives

Density Functional Theory (DFT) has emerged as a widely used method in computational chemistry because it includes electron correlation effects while maintaining a balance between accuracy and computational cost. DFT is particularly well-suited for studying silolane ring systems and their derivatives.

DFT calculations have been instrumental in investigating the electronic delocalization in silole ring systems, which are related to silolanes. Studies comparing carbo-siloles (a ring carbo-mer of silole) to their carbon-based analogs, carbo-cyclopentadiene, have shown similar extents of π-electron delocalization. This delocalization is analyzed through optimized geometries and molecular orbitals, including Natural Bond Orbital (NBO) analysis. NBO analysis has also supported the importance of nucleophilic interactions of silylene lone-pair orbitals with anti-bonding sigma orbitals in insertion reactions involving chlorosilanes.

Furthermore, DFT has been used to study the effect of siloxane ring strain on the structure and activity of silica-supported metal catalysts. These studies reveal that the strain within siloxane rings can influence the coordination of metal ions on a silica (B1680970) surface, which is relevant to understanding the surface chemistry of silicon-containing materials. DFT calculations have also been employed to investigate the mechanism of silylation reactions, providing insights into the energetics of different reaction pathways.

Reaction Mechanism Predictions and Energetics

Understanding the pathways and energy requirements of chemical reactions is a central theme in chemistry. Computational modeling provides a window into the transient and often unobservable species that dictate reaction outcomes.

Computational Modeling of Transition States and Reactive Intermediates

The transition state, a fleeting arrangement of atoms at the peak of the energy barrier of a reaction, is a critical concept in chemical kinetics. Computational modeling is a primary tool for characterizing these transient structures. For reactions involving silolanes, identifying the transition states and any reactive intermediates is key to understanding the reaction mechanism.

DFT calculations are frequently used to model transition states. For instance, in the silylation of C-H bonds, DFT has been used to identify the resting state of the catalyst and the intermediates involved in the catalytic cycle. In some cases, such as the dehydrogenative C-H silylation of heteroaromatics, computational models have helped to elucidate the role of radical intermediates and hypercoordinate silicates. A 2H-labeled silolane probe was used experimentally, and the observation of complete scrambling at the silicon center was consistent with the computational prediction of radical intermediates or hypercoordinate silicates.

The study of radical-radical recombination reactions, which often have low or no activation energy, highlights the importance of proximity and dynamics over energetic barriers. The structure of radical intermediates, which tend to be planar unless constrained by a ring system, influences the geometry of productive reaction encounters.

Prediction of Activation Energies and Elucidation of Reaction Pathways

Once transition states are located, their energies relative to the reactants can be calculated, providing the activation energy (ΔG‡) for the reaction. This is crucial for predicting reaction rates and understanding selectivity.

DFT calculations have been systematically used to determine the activation energies for reactions such as the insertion of dimethylsilylene into silicon-chlorine bonds. These studies have shown that such insertions are highly exothermic and that substituent effects can be significant. Electron-withdrawing substituents were found to accelerate the insertion by enhancing nucleophilic interactions at the transition state. The activation energies were also found to correlate with established substituent constants like the Hammett (σI) and Taft (Es) parameters.

Computational studies, often in conjunction with experimental data like kinetic isotope effects, help to elucidate complex reaction pathways. For example, in the iridium-catalyzed δ-C(sp³)–H silylation to form silolanes, combined computational and experimental work revealed a mechanism involving an Ir(III) silyl (B83357) hydride complex that activates the C-H bond to form a seven-coordinate Ir(V) intermediate, followed by reductive elimination. Similarly, DFT calculations have supported proposed mechanisms for skeletal rearrangements involving silylium (B1239981) ions, mapping out the Gibbs free energies of reaction pathways.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Dimethylsilylene insertion into SiH3Cl | DFT (6-31++G(d,p)) | >40 (exothermic) | |

| Ir(I)-Catalyzed δ-C–H dehydrogenative silylation | DFT | Not specified | |

| Rh-catalyzed intramolecular silylation (γ-C-H activation) | DFT | Lower than δ C-H activation | |

| Rh-catalyzed intramolecular silylation (δ-C-H activation) | DFT | Higher than γ C-H activation |

Conformational Analysis of the Silolane Ring and Substituents

The three-dimensional shape of a molecule, or its conformation, can significantly impact its physical properties and reactivity. For cyclic molecules like silolanes, conformational analysis is essential for a complete understanding of their behavior.

The five-membered silolane ring is not planar. Like its all-carbon analogue, cyclopentane, it adopts puckered conformations to relieve angle and torsional strain. The most stable conformations for five-membered rings are typically the 'envelope' and 'twist' forms. In the envelope conformation, four of the ring atoms are in the same plane, with the fifth atom out of the plane.

For substituted silolanes, such as 1-methoxy-1-methylsilolane, the substituents can occupy different positions relative to the ring, leading to different conformers. The orientation of the methoxy (B1213986) and methyl groups on the silicon atom will be influenced by steric and electronic interactions with the silolane ring. DFT calculations on a model dihydroxy, dimethoxy-carbo-silolane indicated an envelope conformation for the five-membered ring.

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. While specific computational studies focused exclusively on 1-methoxy-1-methylsilolane are not extensively documented in peer-reviewed literature, the principles and methodologies for such research are well-established through studies on analogous organosilicon compounds, such as methoxysilanes and silacyclopentanes. Theoretical simulations, primarily using Density Functional Theory (DFT), are instrumental in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

The correlation between simulated and experimental spectra is a critical aspect of these computational studies. It validates the theoretical models and allows for a more accurate assignment of experimental signals to specific molecular motions or chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

The prediction of ¹H, ¹³C, and ²⁹Si NMR spectra is a cornerstone of computational analysis for organosilicon compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT functionals like B3LYP, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts.

For a molecule like 1-methoxy-1-methylsilolane, simulations would predict the chemical shifts for the unique protons and carbon atoms of the methyl, methoxy, and silolane ring moieties. The accuracy of these predictions is highly dependent on the level of theory, the choice of basis set, and the inclusion of solvent effects, often modeled using continuum models.

In the absence of direct experimental data for 1-methoxy-1-methylsilolane, a comparison can be drawn from studies on similar structures. For instance, DFT calculations on poly(cyclosilane) trimers have been used to assign observed ²⁹Si NMR signals to different stereoisomers and ring conformations (e.g., twist-boat and chair). This highlights the power of computational methods in resolving complex structural and stereochemical details that might be ambiguous from experimental data alone.

Table 1: Illustrative Comparison of Predicted vs. Experimental Chemical Shifts (δ) for Analogous Silane Compounds

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (Illustrative) |

| ¹H | Si-CH₃ | 0.1 - 0.3 | 0.15 |

| ¹H | O-CH₃ | 3.4 - 3.6 | 3.55 |

| ¹³C | Si-CH₃ | -2.0 - 2.0 | 0.5 |

| ¹³C | O-CH₃ | 50.0 - 52.0 | 51.0 |

| ²⁹Si | Silolane Ring | -10.0 - 10.0 | Varies with substitution |

Note: This table is for illustrative purposes, showing typical ranges for relevant functional groups based on general organosilicon chemistry. The values are not specific to 1-methoxy-1-methylsilolane.

Vibrational Spectroscopy (IR and Raman) Simulation

Theoretical vibrational analysis is crucial for understanding a molecule's infrared (IR) and Raman spectra. Computational models calculate the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra are then often compared with experimental results to assign the observed absorption bands to specific vibrational modes, such as stretching, bending, and torsional motions within the molecule.

Studies on methoxytrimethylsilane (B155595) and other (MeO)nSiMe(4−n) compounds have successfully used DFT (B3LYP) with basis sets like 6-31G* to reproduce the full IR and Raman spectral profiles. A key finding in such studies is that calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve the correlation, computed frequencies are typically scaled using empirical scaling factors.

For 1-methoxy-1-methylsilolane, key vibrational modes of interest would include:

Si-O-C stretching: This bond is characteristic of the methoxysilane (B1618054) moiety.

C-H stretching: Vibrations from the methyl and methoxy groups.

Si-C stretching: From the silicon-methyl bond and the silolane ring.

Ring vibrations: Complex modes involving the deformation of the five-membered silacyclopentane (B13830383) ring.

Table 2: Representative Vibrational Frequencies (cm⁻¹) for Methoxy-Silane Moieties

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Scaled Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) |

| Si-O-C Asymmetric Stretch | ~1140 | ~1100 | 1090-1110 |

| Si-O-C Symmetric Stretch | ~880 | ~850 | 840-860 |

| O-CH₃ Rocking | ~1230 | ~1190 | ~1195 |

| Si-C Stretch | ~780 | ~750 | 750-770 |

Note: This table provides representative frequency ranges for key vibrational modes found in methoxysilane compounds, based on published computational and experimental studies. The values are intended for illustration and are not specific experimental results for 1-methoxy-1-methylsilolane.

The correlation between theoretical and experimental spectra allows for a detailed structural assignment. For example, computational analysis can help distinguish between different conformers of a molecule, as each conformer would have a unique predicted vibrational spectrum. This synergy between simulation and experiment is indispensable for the comprehensive structural elucidation of complex molecules.

Advanced Research Applications of 1 Methoxy 1 Methylsilolane Derivatives

Role as Building Blocks in Complex Organic Synthesis

The molecular architecture of 1-Methoxy-1-methylsilolane makes it a valuable C4-synthon for constructing more complex molecular frameworks, particularly polycyclic and heterocyclic systems. Its utility as a building block stems from the reactivity of both the methoxy (B1213986) group and the silolane ring itself.

The silicon-methoxy bond can be readily cleaved, allowing the silicon center to act as an electrophile. This enables reactions analogous to the Williamson ether synthesis, where the alkoxide is replaced by a suitable nucleophile to form a new bond at the silicon atom. This reactivity allows for the introduction of a wide array of functional groups onto the silolane core.

Furthermore, the silolane ring can serve as a scaffold for creating polycyclic compounds, which are organic compounds that feature several closed rings of atoms. Methodologies for synthesizing polycyclic energetic compounds have utilized bicyclic structures as foundational building blocks. Similarly, 1-Methoxy-1-methylsilolane derivatives can be envisioned as key intermediates in ring-by-ring construction strategies to build complex, multi-ring systems like helicenes. The functionalization of the methoxy group allows for controlled, stepwise additions and cyclizations. For instance, after replacing the methoxy group, subsequent reactions can be directed to other parts of the molecule, leading to the formation of fused or bridged ring systems that are central to many natural products and advanced materials. The versatility of related building blocks, such as alkoxyallenes and difluorinated silyl (B83357) enol ethers, in synthesizing complex organic molecules highlights the potential of functionalized silanes in modern organic synthesis.

Precursors for Novel Organosilicon Materials with Tailored Properties

1-Methoxy-1-methylsilolane is a prime candidate as a monomer for the synthesis of advanced organosilicon materials, particularly polysiloxanes, through ring-opening polymerization (ROP). ROP is a fundamental method for producing polymers from cyclic monomers, and it allows for the creation of materials with tailored properties. The process can be initiated by cationic or anionic catalysts, which attack and open the strained silolane ring.

In cationic ROP, strong acids can protonate the methoxy group, facilitating ring cleavage and initiating polymerization. Anionic ROP can be initiated by bases like potassium hydroxide, a common catalyst for the polymerization of cyclic siloxanes. The reactivity of 1-Methoxy-1-methylsilolane in ROP allows for its incorporation into long polymer chains. The general mechanism of ROP for cyclic siloxanes is well-established and leads to linear polymers that can have a wide range of molecular weights.

A key advantage of using derivatives like 1-Methoxy-1-methylsilolane is the ability to create cross-linkable polysiloxanes. By copolymerizing it with other functionalized cyclic siloxanes, such as those containing vinyl groups, materials with specific cross-linking capabilities can be produced. This allows for the curing of the polymer into stable elastomers or resins. The properties of the final material—such as thermal stability, flexibility, and gas permeability—can be precisely controlled by the choice of monomers, the end-capping reagent, and the polymerization conditions. This strategy is widely used to develop high-performance silicones for applications in electronics, medicine, and coatings.

Development of Fluorescent Silole-Based Materials (by analogy with related siloles)

While 1-Methoxy-1-methylsilolane itself is not fluorescent, its core silole (silacyclopentadiene) structure is the basis for a remarkable class of fluorescent materials. By creating derivatives through chemical modification, it is possible to develop materials with significant photophysical properties. Many silole derivatives are known for a phenomenon called aggregation-induced emission (AIE). Unlike conventional fluorescent molecules that often suffer from quenching in the solid state, AIE luminogens are weakly emissive in dilute solutions but become highly fluorescent upon aggregation or in the solid state.

The photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yield (Φ), are highly dependent on the substituents attached to the silole ring. Computational studies on various silole derivatives have shown that extending the π-conjugation of substituents at the 2,5-positions can enhance the radiative decay rate and, consequently, the fluorescence quantum efficiency. However, excessive conjugation can sometimes lead to an increase in non-radiative decay, demonstrating a complex relationship between structure and property.

By analogy with these well-studied systems, derivatives of 1-Methoxy-1-methylsilolane could be synthesized to create novel fluorescent materials. For example, replacing the methoxy group and functionalizing other positions on the ring with aromatic or electron-donating/withdrawing groups would allow for the tuning of the emission color and intensity.

Below is a table summarizing the photophysical properties of several representative silole derivatives, illustrating the range of characteristics achievable.

| Compound | Substitution Pattern | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φ) | State |

|---|---|---|---|---|---|

| TPS | H at 2,5-positions | 365 | 515 | 0.31 | Solid |

| BrTPS | Br at 2,5-positions | 364 | 520 | 0.04 | Solid |

| HPS | Phenyl at 2,5-positions | 370 | 490 | 0.80 | Solid |

| BFTPS | Dimethylfluorene at 2,5-positions | 403 | 495 | 0.82 | Solid |

| Benzophospholo[3,2-b]indole Derivative (Oxide) | Fused ring system | ~355 | 450 | 0.75 | Solution (CH2Cl2) |

| Benzophospholo[3,2-b]indole Derivative (Cationic) | Fused ring system | ~355 | 465 | 0.67 | Solution (CH2Cl2) |

Data sourced from references and . The properties can vary based on the specific molecular structure and measurement conditions.

Applications in Catalysis Research and Ligand Design

The field of homogeneous catalysis heavily relies on the design of ligands that can tune the electronic and steric properties of a metal center, thereby controlling catalytic activity and selectivity. While 1-Methoxy-1-methylsilolane is not itself a ligand, its framework is an attractive scaffold for the synthesis of novel ligand architectures.

A promising strategy involves the chemical modification of the silolane to incorporate donor atoms, such as phosphorus. The development of P-chiral phosphine (B1218219) ligands, where the phosphorus atom is a stereogenic center, has been a significant area of research in asymmetric catalysis. By functionalizing the 1-Methoxy-1-methylsilolane ring with phosphine groups, new bidentate or pincer-type ligands could be created. The incorporation of a silicon atom into the ligand backbone, creating silylene-phosphine or siloxane-phosphine ligands, can influence the ligand's donor properties and solubility, potentially enhancing catalytic performance in reactions like hydrosilylation. For example, siloxane-substituted oxazoline (B21484) ferrocenes have emerged as a new generation of highly efficient ligands for various asymmetric transformations.

Furthermore, the principles of metal-ligand cooperation, where the ligand actively participates in the reaction mechanism, are a modern approach in catalyst design. A functionalized silolane ligand could potentially participate in such cooperative catalysis. In a different vein, the silane (B1218182) moiety can be used to anchor catalytic complexes to solid supports like mesoporous silica (B1680970), transitioning from homogeneous to heterogeneous catalysis. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous systems. Functionalized silica materials are widely used as catalyst supports, and the ability to covalently attach a catalyst via a silane linker derived from a molecule like 1-Methoxy-1-methylsilolane offers a pathway to robust and reusable catalytic systems.

Future Research Directions for 1 Methoxy 1 Methylsilolane

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for synthesizing functionalized silolanes like 1-methoxy-1-methylsilolane is a foundational research objective. Current strategies often rely on multi-step processes that may not be optimal in terms of atom economy or sustainability. Future research should target the creation of novel synthetic routes that are both elegant and green.

One promising approach is the direct, one-pot synthesis from readily available precursors. For instance, a method involving the nickel-catalyzed hydrosilylation of a suitable diene with a methoxymethylsilane, followed by an iridium-catalyzed dehydrogenative cyclization, could offer a streamlined pathway. Another avenue involves the double hydroalumination of terminal alkynes, which has shown high efficiency in creating silacyclopentane (B13830383) structures. Research into adapting these modern catalytic methods for the specific synthesis of 1-methoxy-1-methylsilolane could dramatically improve its accessibility for further study.

Furthermore, a focus on "green chemistry" principles is paramount. This includes exploring solvent-free reaction conditions, utilizing renewable starting materials, and designing processes that minimize waste. Plasma technology, for example, has emerged as a sustainable method for surface functionalization and could potentially be adapted for gas-phase synthesis or modification of volatile silanes.

A comparative analysis of potential synthetic pathways highlights the trade-offs and opportunities for innovation.

Table 1: Hypothetical Comparison of Synthetic Routes to 1-Methoxy-1-methylsilolane

| Synthetic Strategy | Potential Advantages | Potential Challenges | Sustainability Focus |

|---|---|---|---|

| Grignard Route with Dichlorosilane | Well-established chemistry | Multi-step; use of stoichiometric magnesium | Optimization of yield and waste reduction |

| Catalytic Hydrosilylation/Cyclization | High atom economy; potential for one-pot synthesis | Catalyst cost and sensitivity; regioselectivity control | Development of earth-abundant metal catalysts |

| Reductive Cyclization of a Diene | Direct formation of the silolane ring | Requires potent reducing agents | Exploring electrochemical reduction methods |

Future work should aim to develop and validate these or other novel pathways, with a particular emphasis on scalability and environmental impact.

Investigation of Undiscovered Reactivity Modes and Selective Transformations

The reactivity of 1-methoxy-1-methylsilolane is largely unexplored. The presence of a labile methoxy (B1213986) group on the silicon atom, combined with the strained five-membered ring, suggests a rich and varied chemical behavior waiting to be discovered.

A primary area of investigation would be the ring-opening polymerization (ROP) of this monomer. The strain in the silacyclopentane ring makes it a candidate for ROP, potentially leading to novel polysilolanes with unique properties conferred by the methoxy and methyl substituents. Both anionic and cationic polymerization methods could be explored, using a range of catalysts to control the molecular weight and architecture of the resulting polymers. For instance, strong organic bases like guanidines have proven effective as catalysts for the ROP of cyclotrisiloxanes initiated by water, a system that could be adapted for silolanes.

Beyond polymerization, selective transformations of the silolane ring and its substituents are of great interest. The Si-O bond of the methoxy group is a key reactive site. It could be susceptible to:

Hydrolysis: Controlled hydrolysis could lead to the corresponding silanol (B1196071), a critical intermediate for creating well-defined siloxane structures or for surface modification.

Substitution: Reaction with various nucleophiles could allow for the introduction of a wide array of functional groups onto the silicon atom, creating a library of new silolane derivatives.

Stereoselective transformations are another exciting frontier. Building on work with other functionalized silacyclopentanes, it may be possible to achieve highly selective reactions at the carbon atoms of the ring, leading to chiral silicon-containing molecules with potential applications in asymmetric synthesis or as chiral ligands.

Rational Design and Synthesis of Catalysts for Silolane Transformations

Progress in the areas described above is intrinsically linked to the development of advanced catalysts. The rational design of catalysts tailored for specific transformations of 1-methoxy-1-methylsilolane is a critical research direction.

For ring-opening polymerization, research into new catalyst systems is essential for achieving control over polymer properties. While traditional acid and base catalysts are known to polymerize cyclic siloxanes, there is a need for more sophisticated systems. This includes:

Metal-free catalysts: Tris(pentafluorophenyl)borane (BCF) has been used as a metal-free catalyst for the cationic ROP of other cyclic monomers, offering a recyclable and "green" alternative.

Redox-switchable catalysts: These catalysts, whose activity can be turned on or off by changing the oxidation state of the metal center or ligand, offer unprecedented control over the polymerization process.

Heterogeneous catalysts: Using solid catalysts like acid-treated aluminosilicates or bentonite (B74815) could simplify product purification and catalyst recycling, making the process more industrially viable.

For selective bond transformations, catalysts that can differentiate between the various reactive sites on the molecule are needed. For example, developing catalysts for the selective cleavage and functionalization of the C-H bonds on the silolane ring without disturbing the Si-O or Si-C bonds would be a significant achievement.

Table 2: Potential Catalyst Systems for 1-Methoxy-1-methylsilolane Transformations

| Transformation | Catalyst Class | Example Catalyst/System | Research Goal |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Anionic Initiators | Tetramethylammonium silanolate (TMAS) | Control over molecular weight and dispersity. |

| Ring-Opening Polymerization (ROP) | Cationic Initiators | Trifluoromethanesulfonic acid (TfOH) | High conversion rates and tolerance to impurities. |

| Ring-Opening Polymerization (ROP) | Metal-Free Catalysts | Tris(pentafluorophenyl)borane (BCF) | Recyclable and sustainable polymerization. |

| Hydrosilylation | Transition Metal Complexes | Karstedt's catalyst (platinum-based) | Efficient cross-linking or functionalization. |

Systematic studies that correlate catalyst structure with catalytic performance will be crucial for moving beyond trial-and-error and toward the rational design of optimal catalysts.

Development of Predictive Structure-Property Relationships for Advanced Material Design

A key ultimate goal of this research is to enable the design of advanced materials with tailored properties. By understanding the relationship between the molecular structure of 1-methoxy-1-methylsilolane and the properties of the materials derived from it (e.g., polymers, surface coatings), we can begin to design materials from the bottom up.

This requires a synergistic approach combining experimental synthesis and characterization with computational modeling and simulation . Molecular dynamics and density functional theory (DFT) calculations can be used to predict the properties of both the monomer and its corresponding polymers. For instance, simulations could predict:

The conformational preferences of the silolane ring.

The electronic properties and reactivity of the molecule.

The glass transition temperature, thermal stability, and mechanical properties of polysilolanes derived from this monomer.

Data-driven approaches, including machine learning, are becoming increasingly powerful in materials science. By creating a database of experimentally determined properties for a range of polysilolanes and other silicon-containing polymers, machine learning models can be trained to predict the properties of new, hypothetical polymers. This "in silico" screening can guide synthetic efforts toward the most promising materials, saving significant time and resources.

Table 3: Hypothetical Predicted Properties of Polymers Derived from Silolane Monomers

| Monomer Substituent (on Si) | Predicted Polymer Property | Potential Application |

|---|---|---|

| -OCH₃, -CH₃ (as in title compound) | Moderate thermal stability, good processability | General-purpose silicone elastomers |

| -OPh, -Ph (Aryl groups) | High refractive index, increased thermal stability | Optical lenses, high-performance coatings |

| -F, -CF₃ (Fluorinated groups) | Low surface energy, high hydrophobicity | Water-repellent surfaces, low-friction coatings |

The development of these predictive models is a challenging but highly rewarding research direction that could accelerate the discovery and implementation of new materials based on the 1-methoxy-1-methylsilolane scaffold. By systematically exploring these future research directions, the scientific community can unlock the full potential of this intriguing organosilicon compound.

Q & A

Q. What are the standard synthetic routes for 1-Methoxy-1-methylsilolane, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves silane functionalization via alkoxy substitution. Key steps include:

- Reagent Selection : Use high-purity methylating agents (e.g., methyl triflate) and silolane precursors. Document reagent sources and purity (≥98% by GC) to ensure reproducibility .

- Reaction Monitoring : Employ in-situ NMR or GC-MS to track intermediate formation and side products (e.g., dimethylsilolane byproducts) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation under inert atmosphere. Validate purity via H/C NMR and elemental analysis .

- Yield Optimization : Vary temperature (e.g., 0°C to room temperature) and stoichiometry (1:1 to 1:1.2 molar ratios) systematically. Report yields as mean ± standard deviation from triplicate trials .

Q. How can researchers characterize the thermal stability of 1-Methoxy-1-methylsilolane under varying experimental conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds:

| Condition | Temperature Range (°C) | Decomposition Onset (°C) | Key Observations |

|---|---|---|---|

| N₂ Atmosphere | 25–300 | 220 ± 5 | Gradual mass loss due to methoxy group cleavage |

| O₂ Atmosphere | 25–300 | 180 ± 3 | Rapid oxidation above 180°C, exothermic peak in DSC |

- Instrumentation : Calibrate equipment with reference standards (e.g., indium for DSC). Replicate experiments to confirm reproducibility .

Q. What analytical techniques are critical for identifying common side products in 1-Methoxy-1-methylsilolane synthesis?

- Methodological Answer :

- GC-MS : Detect volatile byproducts (e.g., methylsiloxanes) with retention time matching authentic samples.

- FT-IR : Identify Si-O-Si stretches (~1050 cm⁻¹) indicative of oligomerization.

- Si NMR : Resolve silicon-centered intermediates (e.g., δ 10–15 ppm for Si-O-CH₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for 1-Methoxy-1-methylsilolane across different studies?

- Methodological Answer :

- Meta-Analysis : Compile yield data from peer-reviewed studies (excluding non-peer-reviewed sources like ) and assess variables (e.g., solvent polarity, catalyst loading).

- Error Source Identification : Use ANOVA to determine if discrepancies arise from procedural differences (e.g., inert atmosphere vs. ambient conditions) .

- Controlled Replication : Reproduce high- and low-yield protocols with identical reagents/purification methods. Publish raw data in supplementary materials for transparency .

Q. What computational models are suitable for predicting the reactivity of 1-Methoxy-1-methylsilolane in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., THF) to assess kinetic stability. Validate with experimental Arrhenius parameters .

Q. How can researchers design experiments to probe the mechanistic role of 1-Methoxy-1-methylsilolane in silicon-mediated coupling reactions?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled methoxy groups to track bond cleavage via NMR.

- Kinetic Profiling : Use stopped-flow spectroscopy to measure intermediate lifetimes (e.g., silylium ion formation).

- Cross-Experiment Validation : Compare results with analogous silolanes (e.g., 1-Ethoxy-1-methylsilolane) to isolate steric/electronic effects .

Guidelines for Rigorous Research Design

- Literature Review : Prioritize journals with stringent experimental reporting standards (e.g., Beilstein Journal of Organic Chemistry) to avoid methodological ambiguities .

- Data Presentation : Include raw datasets in supplementary materials and processed data in main text tables. Use error bars and statistical significance indicators (p < 0.05) .

- Ethical Compliance : Adhere to safety protocols for silane handling (e.g., inert atmosphere, PPE) as per SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.